2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid
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Overview
Description
2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly gaba receptors, leading to changes in cellular function . For instance, zolpidem, a medicine containing an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exerts its hypnotic effect by blocking GABA receptors .
Biochemical Pathways
This could lead to downstream effects such as modulation of neuronal excitability and induction of sleep .
Result of Action
Based on the potential interaction with gaba receptors, it can be inferred that the compound may modulate neuronal activity, potentially leading to effects such as sedation or anxiolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its simplicity and high yield. Another approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is solvent- and catalyst-free, making it environmentally friendly .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and multicomponent reactions suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition and oxygenation.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Often carried out using halogenated compounds under basic conditions.
Major Products: The major products formed from these reactions include 1,2-diones and α-hydroxyl ketones .
Scientific Research Applications
2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid has a broad spectrum of scientific research applications:
Comparison with Similar Compounds
Zolpidem: Used to treat insomnia and functions by blocking γ-aminobutyric acid receptors.
Alpidem: An anxiolytic drug with fewer side effects compared to classical benzodiazepines.
Uniqueness: 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid stands out due to its unique combination of the imidazo[1,2-a]pyridine scaffold with a benzoic acid moiety, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-20(15-10-4-5-11-16(15)21(26)27)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXKIFJJJGSVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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